Product packaging for rac 7,14-Dihydroxy Efavirenz(Cat. No.:)

rac 7,14-Dihydroxy Efavirenz

Cat. No.: B13845748
M. Wt: 347.67 g/mol
InChI Key: KUTVEJICWJIROD-UHFFFAOYSA-N
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Description

rac 7,14-Dihydroxy Efavirenz is a dihydroxylated metabolite of the antiretroviral drug Efavirenz (EFV) . Like other hydroxylated metabolites of EFV, it is formed through the action of cytochrome P450 enzymes as part of the body's process to clear the parent drug . Recent research has explored the potential of EFV and its metabolites in areas beyond virology, particularly in investigating the cytochrome P450 46A1 (CYP46A1) pathway in the brain . CYP46A1 is a key enzyme for cholesterol elimination in the brain, and its activation is an emerging therapeutic strategy for neurodegenerative conditions like Alzheimer's disease . Studies on related metabolites show that the position of hydroxylation is critical for their biological activity and mechanism of interacting with CYP46A1 . While in vivo studies on other metabolites, such as 8,14-dihydroxy EFV, have shown promising effects in animal models, the specific research applications and potency of this compound are still being characterized . This compound is a valuable tool for researchers studying the metabolism of Efavirenz, its pharmacokinetics, and its off-target effects on neuronal cholesterol pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClF3NO4 B13845748 rac 7,14-Dihydroxy Efavirenz

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

IUPAC Name

6-chloro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)

InChI Key

KUTVEJICWJIROD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O

Origin of Product

United States

Chemical Synthesis and Preparation Methodologies

Strategies for Racemic Synthesis

The preparation of racemic 7,14-Dihydroxy Efavirenz (B1671121) typically involves the synthesis of a racemic Efavirenz backbone followed by subsequent oxidation, or the use of non-stereoselective methods throughout the process.

Multi-Step Chemical Synthesis Approaches

The synthesis of the core structure of racemic Efavirenz has been documented through various routes. A common industrial approach involves the cyclization of a racemic amino alcohol intermediate, namely 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. juniperpublishers.com This key intermediate is formed by the addition of a cyclopropylacetylide nucleophile to an aniline-derived trifluoromethyl ketone. juniperpublishers.comscribd.com The cyclization is then accomplished using a carbonyl-delivering agent like carbonyldiimidazole to form the benzoxazinone (B8607429) ring of racemic Efavirenz. juniperpublishers.com

To obtain rac-7,14-Dihydroxy Efavirenz, a subsequent dihydroxylation step would be required. This oxidation could theoretically be performed using various oxidizing agents capable of hydroxylating both an aromatic ring and a cyclopropyl (B3062369) group, though specific methodologies for this particular transformation are not widely published in academic literature, as the compound is more commonly studied as a product of metabolism. nih.govasm.org

Purification and Isolation Techniques

Following a synthetic procedure, the isolation and purification of rac-7,14-Dihydroxy Efavirenz from the reaction mixture, unreacted starting materials, and potential by-products are critical. Standard chromatographic techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) is a principal method for both analysis and purification, allowing for the separation of the desired dihydroxy compound from monohydroxylated and other related impurities. Column chromatography using silica (B1680970) gel is another fundamental technique for purification on a larger scale. The availability of rac-7,14-Dihydroxy Efavirenz as a commercial analytical standard underscores that robust and effective purification protocols have been developed. clearsynth.comsigmaaldrich.com

Approaches to Enantioselective Synthesis

Enantioselective synthesis is paramount for producing specific stereoisomers, which is crucial given that the biological activity of Efavirenz and its metabolites can be stereospecific. nih.gov The strategies for obtaining enantiopure 7,14-Dihydroxy Efavirenz rely on establishing the stereocenter in the Efavirenz core structure.

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be applied to a key intermediate or to the final racemic Efavirenz product before the dihydroxylation step.

Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization or chromatography. For Efavirenz, resolution of the racemic form has been achieved using agents like (-)-camphanic acid chloride. juniperpublishers.com

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other unreacted. rsc.orgacs.org For instance, lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester intermediate, allowing for the separation of the two enantiomers. rsc.orgmdpi.com Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used enzyme for such resolutions. rsc.org

Asymmetric Catalysis for Stereoisomer Generation

Asymmetric catalysis is a more efficient approach that aims to directly create the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. The synthesis of Efavirenz has been a showcase for powerful asymmetric catalytic methods.

A landmark process developed by Merck involves the highly enantioselective addition of a cyclopropylacetylide nucleophile to the ketone precursor, 4-chloro-2-(trifluoroacetyl)aniline. scribd.com This key step utilizes a chiral organozinc reagent formed in situ from diethylzinc, a chiral amino alcohol ligand derived from ephedrine, and cyclopropylacetylene. scribd.comptfarm.pl This method generates the required (S)-enantiomer of the alcohol intermediate in high enantiomeric excess.

Further innovation in this area includes the development of an asymmetric autocatalytic process. In this system, the chiral product of the reaction itself acts as a catalyst, amplifying the enantioselectivity of the process. researchgate.net This strategy was successfully applied to the synthesis of a key Efavirenz precursor, reducing the need for large quantities of the initial chiral ligand. researchgate.net

Interactive Table 1: Key Asymmetric Catalysis Strategies for the Efavirenz Core

Method Key Reagents/Catalyst Precursor Key Feature Ref
Merck Process Chiral organozinc reagent, (1R,2S)-N-pyrrolidinyl norephedrine 4-chloro-2-(trifluoroacetyl)aniline Highly enantioselective addition of a zinc acetylide to a ketone. ptfarm.pl, juniperpublishers.com, scribd.com
Asymmetric Autocatalysis Zinc acetylide, catalytic amount of the chiral product Trifluoroethanone precursor The reaction product acts as part of the chiral catalyst, amplifying enantiomeric excess. researchgate.net
Lonza Process Lithium cyclopropylacetylide, chiral amino alcohol Trifluoroethanone precursor An alternative catalytic asymmetric synthesis approach. rsc.org
Organocatalytic Trifluoromethylation Cinchonidine-based catalyst, Me3SiCF3 Alkynylketone precursor Asymmetric trifluoromethylation of an alkynylketone to form the chiral tertiary alcohol. rsc.org

Once the enantiopure (S)-Efavirenz core is synthesized via one of these methods, it can be subjected to dihydroxylation to produce the corresponding (S)-7,14-Dihydroxy Efavirenz.

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is the process of transforming a compound into a product of similar structure, called a derivative, to enhance its suitability for a particular analytical technique or to probe its function.

For analytical purposes, derivatization is often necessary to improve the chromatographic behavior or detectability of a molecule. In the context of gas chromatography-mass spectrometry (GC-MS), polar functional groups like hydroxyls can make a compound non-volatile. Therefore, derivatization reactions such as silylation (e.g., with BSTFA) or acylation are performed to replace the active hydrogens on the hydroxyl groups, thereby increasing the compound's volatility and thermal stability. vcu.edu For UV-visible spectrophotometry, if a compound lacks a strong chromophore, it can be reacted with a derivatizing agent to produce a colored derivative that can be easily quantified. researchgate.net

Furthermore, the synthesis of isotopically labeled derivatives, such as rac-7,14-Dihydroxy Efavirenz-d4 (where four hydrogen atoms are replaced with deuterium), is a crucial tool for quantitative analysis. impurity.com These labeled compounds are used as internal standards in mass spectrometry-based assays, allowing for highly accurate and precise measurement of the non-labeled analyte in complex biological matrices.

Interactive Table 2: Derivatization Methods and Applications

Method Purpose Typical Reagents Analytical Technique Ref
Silylation/Acylation Increase volatility and thermal stability BSTFA, TMCS, Acetic Anhydride Gas Chromatography (GC-MS) vcu.edu
Chromophore Addition Enhance detectability Various chromogenic reagents UV-Visible Spectrophotometry researchgate.net
Isotopic Labeling Create an internal standard for quantification Deuterated precursors Mass Spectrometry (LC-MS/MS) impurity.com

Isotopic Labeling for Research Applications

Isotopic labeling is a crucial technique in pharmaceutical research, particularly for metabolism and pharmacokinetic studies. The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into a drug molecule allows it to be used as an internal standard for quantitative analysis by mass spectrometry. oup.com This is because the labeled compound is chemically identical to the unlabeled analyte but has a different mass, allowing for precise differentiation and quantification.

In the context of Efavirenz metabolites, rac 7,14-Dihydroxy Efavirenz-d4 is a commercially available isotopically labeled analog. impurity.com This deuterated version serves as an essential tool for the accurate measurement of this compound levels in biological samples. oup.com The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. While the exact positions of deuteration are determined during its specific synthesis, they are typically placed on a stable part of the molecule, often on the cyclopropyl ring for this particular compound, to prevent exchange under physiological conditions.

The use of deuterated standards like this compound-d4 is critical for overcoming matrix effects in complex biological fluids and ensuring the reliability of data from bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com The increased mass from the deuterium atoms provides a clear and distinct signal in the mass spectrometer, enabling researchers to confidently identify and quantify the non-labeled metabolite in preclinical and clinical studies.

PropertyValueSource
Compound NameThis compound-d4 impurity.com
Molecular FormulaC₁₄H₅D₄ClF₃NO₄ impurity.com
ApplicationIsotope labelled analog for research impurity.com

Metabolic Pathways and Biotransformation Characterization

Enzymatic Formation of rac 7,14-Dihydroxy Efavirenz (B1671121)

The formation of dihydroxylated efavirenz metabolites is a multi-step process initiated by Phase I oxidation reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process begins with the primary hydroxylation of the parent efavirenz molecule, followed by subsequent secondary oxidation.

Several CYP isoforms are involved in these primary hydroxylation reactions:

CYP2B6: This is the principal enzyme responsible for the major metabolic pathway of efavirenz, catalyzing the formation of 8-hydroxyefavirenz (B1664214). johnshopkins.edunih.govclinpgx.org Studies with recombinant P450s have confirmed that CYP2B6 forms 8-hydroxyefavirenz at the highest rate. johnshopkins.edu

CYP2A6: Kinetic and inhibition analyses have identified CYP2A6 as the main catalyst for the minor pathway, efavirenz 7-hydroxylation. nih.govclinpgx.org Some studies also suggest that CYP2A6 may contribute to a lesser extent to 8-hydroxylation. nih.govclinpgx.org

CYP3A4: While CYP2B6 is the primary catalyst, CYP3A4 and other isoforms like CYP1A2, CYP2C19, CYP2D6, and CYP3A5 may play minor roles in the 8-hydroxylation of efavirenz. nih.govclinpgx.orgnih.gov

Enzyme Primary Metabolite Formed Role in Efavirenz Metabolism Citations
CYP2B6 8-hydroxyefavirenz Major pathway catalyst nih.govjohnshopkins.edunih.govclinpgx.org
CYP2A6 7-hydroxyefavirenz (B1416612) Minor pathway catalyst; may also contribute to 8-hydroxylation nih.govclinpgx.orgclinpgx.org
CYP3A4 8-hydroxyefavirenz Minor contributing role clinpgx.orgnih.govmdpi.com
Other CYPs 8-hydroxyefavirenz Minor contributing roles nih.govclinpgx.org

Following primary hydroxylation, the monohydroxylated metabolites can undergo a second oxidation step to form dihydroxylated products. nih.gov The secondary metabolite, 8,14-dihydroxyefavirenz (B8820817), is formed from the further hydroxylation of the primary metabolite, 8-hydroxyefavirenz. johnshopkins.eduresearchgate.net

Research using human liver microsomes and recombinant P450s has shown that CYP2B6 is also the main enzyme catalyzing this secondary metabolism step. johnshopkins.educlinpgx.org When 8-hydroxyefavirenz is used as a substrate, CYP2B6 forms 8,14-dihydroxyefavirenz at the highest rate compared to other P450s. johnshopkins.edu Similarly, 7-hydroxyefavirenz can also be further oxidized to a dihydroxylated metabolite, a reaction that is also primarily catalyzed by CYP2B6. nih.govresearchgate.net

Interestingly, some in vitro studies did not detect the formation of 8,14-dihydroxyefavirenz when 7- or 8-hydroxyefavirenz were used as substrates. nih.govclinpgx.org This has led to the suggestion that in vivo, the 14-hydroxylation might occur after the primary metabolite has been conjugated (glucuronidated or sulfated). nih.govclinpgx.org

Precursor Metabolite Secondary Metabolite Primary Enzyme Citations
8-hydroxyefavirenz 8,14-dihydroxyefavirenz CYP2B6 johnshopkins.educlinpgx.orgresearchgate.net
7-hydroxyefavirenz Dihydroxyefavirenz CYP2B6 nih.govresearchgate.net

Efavirenz is administered as a racemic mixture, but its metabolism can exhibit stereoselectivity. The rate of hydroxylation of the (R)-enantiomer of efavirenz by CYP2B6 in vitro is approximately one-tenth that of the (S)-enantiomer. nih.gov For the (R)-enantiomer, (R)-8-hydroxyefavirenz is the only metabolite formed. nih.gov Further studies on various hydroxylated metabolites have indicated that the specific position of the hydroxyl group, rather than the compound's chirality, is the primary determinant for how these metabolites interact with and activate other enzymes, such as CYP46A1. nih.gov

Phase II Conjugation Pathways

After the Phase I hydroxylation reactions, efavirenz and its hydroxylated metabolites, including 7-hydroxyefavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz, undergo Phase II conjugation reactions. These reactions attach small, polar endogenous molecules to the metabolites, increasing their water solubility and facilitating their excretion from the body. mdpi.comuomus.edu.iq The resulting conjugated products are generally biologically inactive. uomus.edu.iq

Glucuronidation is a major Phase II pathway for efavirenz metabolites. nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid to the metabolites. nih.govtandfonline.com

The parent efavirenz drug can be directly conjugated to form efavirenz-N-glucuronide, a reaction shown to be catalyzed specifically by the UGT2B7 isoform. nih.govtandfonline.comnih.govbohrium.com

However, the hydroxylated metabolites are substrates for a much broader range of UGT enzymes. Studies using a panel of 12 recombinant UGT isoforms demonstrated that nearly all isoforms were involved in the glucuronidation of 7-hydroxyefavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz. nih.govtandfonline.com While UGT2B7 is specific for the parent drug, multiple UGTs, including UGT1A1, 1A3, 1A7, 1A8, 1A9, and 1A10, can act on the hydroxylated forms. clinpgx.org The major metabolite found in urine is 8-hydroxy-efavirenz-glucuronide. clinpgx.org

Substrate Conjugated Product Key UGT Isoforms Involved Citations
Efavirenz Efavirenz-N-glucuronide UGT2B7 (specific) nih.govtandfonline.comnih.gov
7-hydroxyefavirenz 7-hydroxyefavirenz-glucuronide Multiple UGTs (e.g., UGT1A1, 1A3, 1A9, 2B7) clinpgx.orgnih.govtandfonline.com
8-hydroxyefavirenz 8-hydroxyefavirenz-glucuronide Multiple UGTs (e.g., UGT1A1, 1A3, 1A9, 2B7) clinpgx.orgnih.govtandfonline.com
8,14-dihydroxyefavirenz 8,14-dihydroxyefavirenz-glucuronide Multiple UGTs (e.g., UGT1A1, 1A3, 1A9, 2B7) nih.govtandfonline.comnih.gov

Besides glucuronidation, sulfation is another conjugation pathway for efavirenz metabolites. Metabolites identified in human plasma and urine are found almost exclusively as either glucuronide or sulfate (B86663) conjugates. nih.gov The sulfation of 8-hydroxy-efavirenz occurs in several species. researchgate.net It has also been proposed that the sulfated conjugate of 8-hydroxy-efavirenz can undergo further hydroxylation at the C-14 position. researchgate.net

Table of Compounds

Compound Name Abbreviation
Efavirenz EFV
7-hydroxyefavirenz 7-OH EFV
8-hydroxyefavirenz 8-OH EFV
8,14-dihydroxyefavirenz 8,14-diOH EFV
rac 7,14-Dihydroxy Efavirenz
Efavirenz-N-glucuronide EFV-G
7-hydroxyefavirenz-glucuronide
8-hydroxy-efavirenz-glucuronide
8,14-dihydroxyefavirenz-glucuronide
8-hydroxy-efavirenz-sulfate

In Vitro Metabolic Studies in Research Systems

In vitro studies are fundamental to characterizing the metabolic fate of compounds by isolating specific biological environments, such as subcellular fractions or cell lines.

Characterization in Subcellular Fractions (e.g., Liver Microsomes, Brain Microsomes)

Subcellular fractions like microsomes, which contain high concentrations of drug-metabolizing enzymes, are pivotal for studying Phase I (oxidation) and Phase II (conjugation) metabolism. While the formation of 8,14-dihydroxyefavirenz from its precursors is catalyzed primarily by Cytochrome P450 enzymes (like CYP2B6) in liver microsomes, the subsequent biotransformation of the dihydroxy compound itself involves conjugation, primarily glucuronidation. nih.govresearchgate.net

Studies using liver and brain microsomes from mice, cynomolgus macaques, and humans have demonstrated the capacity of these tissues to conjugate 8,14-dihydroxyefavirenz (8,14-diOHEFV). When microsomes were incubated with 8,14-diOHEFV as a substrate, the formation of its glucuronide conjugate (8,14-diOHEFV-G) was observed. nih.gov This indicates that even if the brain has a limited capacity to create dihydroxy metabolites from Efavirenz, it possesses the enzymatic machinery (UDP-glucuronosyltransferases, or UGTs) to process them further via glucuronidation once they are present. nih.gov

Interestingly, the rate of this conjugation reaction is significantly higher in liver microsomes compared to brain microsomes across all tested species, underscoring the liver's primary role in drug metabolism. nih.gov

Table 1. Glucuronidation of 8,14-dihydroxyefavirenz in Liver and Brain Microsomes
SpeciesTissueMetabolic Activity ObservedKey Finding
HumanLiver MicrosomesHigh formation of 8,14-diOHEFV-GGlucuronidation of 8,14-diOHEFV occurs in both liver and brain, but is substantially greater in the liver. nih.gov
HumanBrain MicrosomesLow but detectable formation of 8,14-diOHEFV-G
MacaqueLiver MicrosomesHigh formation of 8,14-diOHEFV-G
MacaqueBrain MicrosomesLow but detectable formation of 8,14-diOHEFV-G
MouseLiver MicrosomesHigh formation of 8,14-diOHEFV-G
MouseBrain MicrosomesLow but detectable formation of 8,14-diOHEFV-G

Biotransformation in Isolated Cell Lines and Primary Neural Cells (e.g., Microglia, Cortical Neurons, Astrocytes)

To understand metabolism at a cellular level within a complex tissue like the brain, researchers use isolated primary neural cells. Studies on primary mouse neural cells have revealed cell-type-specific metabolism of Efavirenz and its metabolites. nih.gov

When treated with the parent drug Efavirenz, only microglial cells demonstrated the ability to perform Phase I metabolism, converting it to 8-hydroxyefavirenz. nih.gov Astrocytes, cortical neurons, and striatal neurons showed no such activity. nih.govmdpi.com

However, when these cell types were directly exposed to the hydroxylated metabolites, a different pattern emerged. Specifically, upon incubation with 8,14-dihydroxyefavirenz, both cortical neurons and astrocytes were capable of performing Phase II metabolism, producing the corresponding glucuronide conjugate. nih.gov Microglia, despite being active in the initial hydroxylation of the parent drug, did not exhibit this glucuronidation capability. nih.gov This demonstrates a clear division of metabolic roles among different neural cell types, where certain cells perform initial oxidation and others are responsible for subsequent conjugation and detoxification.

Table 2. Biotransformation of Efavirenz Metabolites in Primary Mouse Neural Cells
Cell TypeSubstrateMetabolic Activity Observed
MicrogliaEfavirenzFormation of 8-hydroxyefavirenz
Microglia8,14-dihydroxyefavirenzNo glucuronidation detected
Cortical NeuronsEfavirenzNo metabolism detected
Cortical Neurons8,14-dihydroxyefavirenzGlucuronidation detected
AstrocytesEfavirenzNo metabolism detected
Astrocytes8,14-dihydroxyefavirenzGlucuronidation detected

Data sourced from Wheeler et al., 2023. nih.gov

Interspecies Metabolic Comparisons in Research Models

Comparing metabolic pathways across different species is crucial for extrapolating preclinical research findings to humans. Significant species differences have been observed in the metabolism of Efavirenz and its derivatives.

As established in microsomal studies, the glucuronidation of 8,14-dihydroxyefavirenz occurs in the brains of mice, macaques, and humans. nih.gov However, other metabolic pathways show greater variability. For instance, the direct glucuronidation of the parent Efavirenz compound in the brain was detected only in cynomolgus macaque microsomes, not in those from mice or humans. nih.gov

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of novel or rare metabolites. Mass spectrometry provides information on the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for identifying Efavirenz (B1671121) metabolites. nih.gov For rac 7,14-Dihydroxy Efavirenz, this technique would be used to determine its exact mass and, consequently, its molecular formula (C₁₄H₉ClF₃NO₄). Tandem mass spectrometry (MS/MS) would further be employed to induce fragmentation of the molecule. The resulting fragmentation pattern, when compared to that of the parent drug and other known metabolites, would help confirm the presence and location of the two hydroxyl groups. While specific fragmentation data for 7,14-Dihydroxy Efavirenz is not published, analysis of related dihydroxy metabolites like 8,14-dihydroxyefavirenz (B8820817) provides a template for the expected fragmentation pathways, such as the loss of water (H₂O) and fragmentation of the benzoxazinone (B8607429) ring. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unequivocally determining the precise structure of metabolites. Though specific NMR spectral data for this compound has not been documented, a standard analysis would involve several experiments:

¹H NMR: This would identify the number of different types of protons and their neighboring atoms. The introduction of hydroxyl groups at the C-7 position on the aromatic ring and the C-14 position on the cyclopropyl (B3062369) ring would cause characteristic shifts in the signals of nearby protons compared to the spectrum of Efavirenz.

¹³C NMR: This technique would determine the number of non-equivalent carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of all signals and final confirmation of the hydroxylation sites.

Technique Purpose in Analysis of this compound Expected Information
Mass Spectrometry (MS) Determine molecular weight and formula; study fragmentation.Molecular Ion Peak (m/z), Elemental Composition, Fragmentation Pattern
¹H NMR Identify proton environments and connectivity.Chemical Shifts (δ), Coupling Constants (J), Integration
¹³C NMR Identify carbon environments and skeletal structure.Chemical Shifts (δ)
2D NMR Map correlations between atoms for full structure assignment.H-H, C-H, and long-range C-H correlations

Determination of Absolute and Relative Stereochemistry

Efavirenz is administered as the (S)-enantiomer. The introduction of a hydroxyl group at the C-14 position of the cyclopropyl ring creates a new stereocenter. Therefore, this compound would exist as a mixture of diastereomers. Determining the absolute and relative stereochemistry of these isomers is critical.

The stereochemistry of Efavirenz and its metabolites is a key factor in their biological activity. nih.govresearchgate.net While specific studies on the stereoisomers of 7,14-Dihydroxy Efavirenz are absent, the typical approach would involve chiral chromatography to separate the different stereoisomers. Once isolated, techniques such as X-ray crystallography could be used to determine the three-dimensional structure of a single crystal, providing unambiguous proof of both its relative and absolute stereochemistry.

Conformational Analysis

A conformational analysis of this compound would likely be performed using computational modeling techniques, such as Density Functional Theory (DFT). nih.gov These studies would explore the rotational freedom around single bonds to identify the most stable, low-energy conformations of the molecule. The analysis would focus on the orientation of the cyclopropylethynyl group and the potential for intramolecular hydrogen bonding involving the newly introduced hydroxyl groups, which could stabilize certain conformations.

Influence of Hydroxylation Positions on Molecular Conformation

The addition of hydroxyl groups at positions 7 and 14 would be expected to influence the molecule's conformation and properties. Research on other hydroxylated metabolites suggests that the position of hydroxylation, rather than the chirality, can be the primary determinant of how these molecules interact with biological targets like enzymes. researchgate.netnih.gov

The hydroxyl group at C-7 is on the aromatic ring, which could alter electronic properties and interactions with proteins. The hydroxyl group at C-14 on the cyclopropyl ring introduces both a polar group and a new stereocenter in a more flexible region of the molecule. This could lead to different preferred conformations compared to the parent drug or its monohydroxylated metabolites, potentially enabling or restricting interactions with biological receptors.

Enzymatic Modulation and Molecular Interaction Mechanisms

Allosteric Activation of Cytochrome P450 46A1 (CYP46A1) by rac 7,14-Dihydroxy Efavirenz (B1671121)

rac 7,14-Dihydroxy Efavirenz has been identified as a potent allosteric activator of Cytochrome P450 46A1 (CYP46A1), the primary enzyme responsible for cholesterol metabolism in the brain. mdpi.comnih.gov Unlike its parent compound, Efavirenz, which can inhibit CYP46A1 at high concentrations, hydroxylated metabolites like this compound have been shown to increase the maximal extent of CYP46A1 activation without causing subsequent inhibition at higher concentrations. acs.orgnih.govresearchgate.net This activation of CYP46A1 can lead to an increase in brain cholesterol turnover. mdpi.com In vitro studies have demonstrated that this compound elicits the highest CYP46A1 activation among the tested Efavirenz metabolites. mdpi.com

Research has established that CYP46A1 possesses at least two distinct allosteric sites on its surface that can be modulated by small molecules. mdpi.comnih.gov One site is the canonical Efavirenz-binding site, while the other is a site that binds endogenous neurotransmitters, most notably L-Glutamate, and is thus referred to as the L-Glutamate (or neurotransmitter) binding site. mdpi.comnih.govresearchgate.net

Extensive in vitro binding assays, site-directed mutagenesis, and in silico docking studies have consistently shown that this compound does not bind to the same allosteric site as Efavirenz. mdpi.comnih.govnih.govacs.org Instead, it preferentially binds to the L-Glutamate allosteric binding site. mdpi.comresearchgate.netnih.govnih.gov This selective binding is a critical determinant of its unique modulatory profile. In contrast, the metabolite 7,8-dihydroxy Efavirenz binds only to the Efavirenz-binding site, while monohydroxylated metabolites can interact with both. mdpi.comresearchgate.netnih.gov

The binding of this compound to its allosteric site on CYP46A1 induces a conformational change in the enzyme that enhances its catalytic activity. nih.gov This allosteric modulation increases the rate at which CYP46A1 converts cholesterol to 24-hydroxycholesterol, the first step in the major pathway for cholesterol elimination from the brain. nih.govmdpi.com

A key feature of activation by hydroxylated Efavirenz metabolites, including the 7,14-dihydroxy form, is the elimination of the biphasic effect observed with Efavirenz itself. acs.orgresearchgate.net While Efavirenz activates CYP46A1 at low doses and inhibits it at higher doses, its hydroxylated derivatives provide a more sustained activation across a broader concentration range. acs.orgnih.govresearchgate.net Studies show that the maximal in vitro activation of CYP46A1 by Efavirenz hydroxymetabolites is at least 1.4-fold higher than that achieved with Efavirenz. mdpi.comresearchgate.net

Research has clearly demonstrated that the specific position of the hydroxyl groups on the Efavirenz molecule is the primary factor determining which allosteric site the metabolite will bind to and its resulting effect on CYP46A1 activation. mdpi.comnih.govresearchgate.net The dihydroxylation at the 8 and 14 positions specifically directs the molecule to the L-Glutamate binding site. nih.govnih.gov

In contrast, the chirality, or spatial configuration of the molecule, appears to play a negligible role. nih.govresearchgate.net Studies comparing the racemic mixture (rac) with the individual (S)-isomer of 8,14-dihydroxy Efavirenz found no significant difference in their ability to activate CYP46A1 or in their binding site preference. nih.gov This indicates that the functional consequences of binding are dictated by the chemical structure (i.e., hydroxylation pattern) rather than the stereoisometry of the compound. mdpi.comnih.gov

The distinct binding site of this compound leads to predictable interaction patterns with other CYP46A1 activators.

Competitive Interaction with L-Glutamate: Since this compound binds to the L-Glutamate allosteric site, it competes with L-Glutamate for binding. nih.govmdpi.com Co-incubation studies have shown that the presence of L-Glutamate can weaken the activation of CYP46A1 by this compound, and vice-versa, as both molecules vie for the same site. nih.govmdpi.comnih.gov

Synergistic Interaction with Efavirenz: Because this compound and Efavirenz bind to two different allosteric sites, their effects can be synergistic. mdpi.commdpi.com When CYP46A1 is incubated with both Efavirenz and this compound simultaneously, the resulting enzyme activation is greater than the activation produced by either compound alone. nih.govmdpi.comnih.gov This synergy arises from the concurrent binding at both the Efavirenz site and the L-Glutamate site, leading to a more pronounced positive modulation of the enzyme. mdpi.com

Table 1: Interaction Profile of Efavirenz Metabolites with CYP46A1 This interactive table summarizes the binding and interaction characteristics based on in vitro findings.

CompoundBinds to (S)-EFV SiteBinds to L-Glu SiteInteraction with (S)-EFVInteraction with L-Glu
(S)-Efavirenz YesNo-Synergistic
This compound NoYesSynergisticCompetitive
rac 7,8-Dihydroxy Efavirenz YesNoCompetitiveSynergistic
rac 7-Hydroxy Efavirenz YesYesCompetitiveCompetitive
rac 8-Hydroxy Efavirenz YesYesCompetitiveCompetitive
Data sourced from references mdpi.comnih.govresearchgate.netmdpi.comnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies for Enzyme Modulation

While detailed QSAR models specifically for the modulation of CYP46A1 by this compound are not extensively published, significant structure-activity relationship (SAR) data has been established. These studies reveal critical structural features for enzyme activation. acs.orgnih.gov

Key SAR findings indicate that:

Hydroxylation at positions C-7, C-8, or C-8,14 increases the maximal activation of CYP46A1. nih.gov

These hydroxylations remove the inhibitory effect seen at higher concentrations with the parent Efavirenz compound. acs.orgnih.gov

In silico docking experiments corroborate the experimental findings, showing that the 8,14-dihydroxy form fits favorably into the L-Glutamate binding pocket rather than the Efavirenz allosteric site. nih.govacs.org

Although formal QSAR analyses are limited, these SAR studies provide a foundational understanding of how structural modifications to the Efavirenz scaffold impact its interaction with CYP46A1.

Interactions with Other Xenobiotic-Metabolizing Enzymes (In Vitro)

The formation of this compound itself is a result of interactions with other xenobiotic-metabolizing enzymes. The metabolic pathway of Efavirenz primarily involves cytochrome P450 enzymes in the liver. The major route of Efavirenz metabolism is hydroxylation at the 8-position to form 8-hydroxy-Efavirenz, a reaction predominantly catalyzed by CYP2B6. nih.govpharmgkb.org

This primary metabolite, 8-hydroxy-Efavirenz, can then undergo a secondary hydroxylation to form 8,14-dihydroxy-Efavirenz. In vitro studies have identified CYP2B6 as the major enzyme involved in this second metabolic step as well. nih.govpharmgkb.org Therefore, the production of this compound is intrinsically linked to the activity of the CYP2B6 enzyme system.

Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) serves as the foundational separation technique for the analysis of Efavirenz (B1671121) and its metabolites. Due to the structural similarities between the parent drug and its hydroxylated forms, achieving adequate chromatographic resolution is critical. Reversed-phase HPLC is the predominant mode used for this purpose.

In a typical setup, a C18 stationary phase is employed to separate the compounds based on their hydrophobicity. rac 7,14-Dihydroxy Efavirenz, being more polar than the parent Efavirenz due to the two additional hydroxyl groups, exhibits a shorter retention time. The mobile phase usually consists of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run under a gradient elution program. This program starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration, allowing for the sequential elution of polar metabolites followed by the more nonpolar parent drug.

Detection is commonly achieved using an ultraviolet (UV) detector. The benzoxazinone (B8607429) chromophore present in both Efavirenz and its metabolites allows for sensitive detection at a wavelength of approximately 245-250 nm. While HPLC-UV methods provide reliable quantification, they may lack the specificity required to distinguish the target analyte from other co-eluting matrix components or isomeric metabolites, necessitating coupling with more selective detectors like mass spectrometers.

Table 1: Representative HPLC Parameters for the Analysis of Efavirenz Metabolites
ParameterSpecification
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Elution ModeGradient
Column Temperature35 - 45 °C
Injection Volume5 - 10 µL
UV Detection Wavelength247 nm

Mass Spectrometry (MS) Applications

Mass spectrometry has become the gold standard for the definitive identification and sensitive quantification of drug metabolites. Its coupling with liquid chromatography (LC-MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of MS detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying trace levels of this compound in complex biological matrices. The method operates by selecting a specific precursor ion corresponding to the analyte, fragmenting it, and then monitoring a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.

For this compound (molecular weight 347.68 g/mol ), analysis is typically performed using electrospray ionization (ESI) in negative ion mode. The precursor ion selected is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 346.7. This ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The selection of a unique precursor-to-product ion transition ensures that the signal is unequivocally from the target analyte, enabling accurate quantification even at picogram-per-milliliter (pg/mL) levels.

Table 2: Example LC-MS/MS MRM Transitions for Target Analytes
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Purpose
This compoundESI Negative346.7302.7Quantification
This compoundESI Negative346.7258.9Confirmation
Efavirenz-d4 (Internal Standard)ESI Negative318.1248.1Quantification

While LC-MS/MS is ideal for targeted quantification, High-Resolution Mass Spectrometry (HRMS) is invaluable for metabolite identification and structural confirmation. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure m/z values with high accuracy (typically <5 ppm error).

For this compound, HRMS can confirm its elemental composition. The theoretical exact mass of the [M-H]⁻ ion is 346.0205 (for C₁₄H₈ClF₃NO₄⁻). An HRMS instrument would measure this ion with high precision, for example, at 346.0201, providing strong evidence for its identity and distinguishing it from other potential compounds with the same nominal mass. This capability is crucial in metabolic profiling studies where novel or unexpected metabolites are discovered.

Development and Validation of Assays for In Vitro and Ex Vivo Samples

Before an analytical method can be used for research, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. This process is guided by regulatory agency guidelines and is essential for generating meaningful data from in vitro metabolism studies (e.g., using human liver microsomes) and ex vivo biological samples (e.g., plasma or urine).

Key validation parameters for an LC-MS/MS assay for this compound include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including the parent drug, isomeric metabolites, and endogenous matrix constituents.

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated, and a linear regression model with a correlation coefficient (r²) >0.99 is typically required.

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of results. Both are assessed at multiple concentration levels (e.g., low, medium, and high QC samples) and should generally be within ±15% (±20% at the lower limit of quantification).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

Recovery and Matrix Effect: Recovery assesses the efficiency of the sample extraction process. The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 3: Typical Bioanalytical Method Validation Results for this compound in Human Plasma
Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²)≥0.990.9985
Calibration Range-0.1 - 100 ng/mL
Intra-day Precision (%CV)≤15%4.5% - 9.8%
Inter-day Precision (%CV)≤15%6.2% - 11.5%
Accuracy (%Bias)Within ±15%-8.1% to +5.5%
Extraction RecoveryConsistent and reproducible85.2% ± 4.1%
Matrix Effect (%CV)≤15%7.8%

Utilization of Stable Isotope-Labeled Internal Standards

The use of an appropriate internal standard (IS) is paramount for achieving high-accuracy quantitative results in LC-MS/MS analysis. An IS is a compound of known concentration added to every sample, standard, and quality control sample prior to processing. It is used to correct for variability during sample preparation (e.g., extraction loss) and instrumental analysis (e.g., injection volume differences and ionization fluctuations).

The ideal IS is a stable isotope-labeled (SIL) version of the analyte. For quantifying this compound, a deuterated or ¹³C-labeled version of the metabolite would be optimal. However, due to the synthetic complexity and commercial unavailability of SIL-metabolites, a SIL version of the parent drug, such as Efavirenz-d4 (containing four deuterium (B1214612) atoms), is commonly used.

Efavirenz-d4 is nearly identical to unlabeled Efavirenz and its metabolites in terms of chemical properties, extraction recovery, and chromatographic retention time. Crucially, it also experiences similar matrix-induced ionization effects. Because it has a different mass, the mass spectrometer can distinguish it from the analyte. By calculating the ratio of the analyte peak area to the IS peak area, variations are normalized, leading to highly precise and accurate quantification.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of rac 7,14-Dihydroxy Efavirenz (B1671121), docking simulations can provide significant insights into its binding affinity and mode of interaction with various enzymes, particularly those involved in the metabolism of Efavirenz, such as cytochrome P450 enzymes like CYP2B6 and CYP2A6. nih.gov

The primary objective of docking rac 7,14-Dihydroxy Efavirenz into the active site of these enzymes would be to determine the binding energy and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These simulations would typically involve preparing the three-dimensional structures of both the ligand (this compound) and the protein receptor. The results of such simulations can be used to compare the binding of the metabolite to that of the parent drug, Efavirenz, and its other metabolites.

Parameter Description Typical Software Anticipated Outcome for this compound
Binding Affinity The strength of the binding interaction between the ligand and the protein, typically expressed in kcal/mol.AutoDock, Glide, GOLDPrediction of whether the metabolite binds more or less tightly than Efavirenz to metabolic enzymes.
Binding Pose The predicted orientation and conformation of the ligand within the protein's binding site.PyMOL, Discovery StudioIdentification of key amino acid residues involved in the interaction and the geometry of the complex.
Interaction Analysis Identification of specific types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts).LigPlot+, PoseViewUnderstanding the molecular basis of the binding and the contribution of the hydroxyl groups to the interaction.

It is hypothesized that the introduction of two hydroxyl groups in this compound would significantly alter its binding profile compared to Efavirenz. The hydroxyl groups could form additional hydrogen bonds with polar residues in the enzyme's active site, potentially leading to a different binding orientation or a stronger binding affinity.

Dynamics Simulations of this compound-Enzyme Complexes

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-protein complex compared to the static picture provided by molecular docking. MD simulations can be employed to study the stability of the docked pose of this compound within the enzyme's active site over time, providing insights into the conformational changes of both the ligand and the protein upon binding.

An MD simulation would typically start with the best-docked pose of the this compound-enzyme complex. The system would then be solvated in a water box, and the simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex. Analysis of the MD trajectory can reveal important information about the flexibility of the ligand in the binding pocket and the stability of the key interactions identified in the docking study.

Simulation Parameter Description Typical Software Expected Insights for this compound
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or ligand structures over time.GROMACS, AMBER, NAMDAssessment of the stability of the ligand-protein complex.
Root Mean Square Fluctuation (RMSF) A measure of the displacement of individual atoms or residues from their mean position.GROMACS, AMBER, NAMDIdentification of flexible regions in both the ligand and the protein upon binding.
Hydrogen Bond Analysis Tracking the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.VMD, GROMACSEvaluation of the stability of key hydrogen bonding interactions.

These simulations could reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes to adopt a more favorable binding mode. This information is crucial for a more accurate understanding of the ligand-protein interaction.

Prediction of Stereochemical Effects on Binding Affinity and Enzyme Modulation

The "rac" in this compound indicates that it is a racemic mixture, meaning it contains equal amounts of two enantiomers. Stereochemistry can play a crucial role in the biological activity of a molecule, as enzymes are chiral and can exhibit different affinities for different enantiomers.

Computational methods can be used to predict the stereochemical effects on the binding affinity and enzyme modulation of the individual enantiomers of 7,14-Dihydroxy Efavirenz. This would involve performing separate docking and MD simulations for each enantiomer. The results of these simulations could then be compared to predict which enantiomer has a higher binding affinity and is likely to be a more potent modulator of the target enzyme.

For instance, studies on Efavirenz have shown that its enantiomers can have different metabolic profiles and interactions with enzymes. nih.gov A similar disparity can be anticipated for its dihydroxylated metabolite.

Enantiomer Predicted Binding Affinity (Hypothetical) Potential Interaction Differences
(R)-7,14-Dihydroxy EfavirenzHigher/LowerThe spatial arrangement of the hydroxyl groups may lead to more or fewer favorable interactions with specific residues in the enzyme's active site.
(S)-7,14-Dihydroxy EfavirenzHigher/LowerThe alternative stereochemistry could result in a completely different binding pose and set of interactions.

Understanding the stereochemical preferences of enzyme binding is essential for a complete picture of the metabolite's pharmacological profile.

De Novo Design of Analogs based on Structural Insights

The structural insights gained from molecular docking and dynamics simulations of this compound can serve as a foundation for the de novo design of novel analogs with improved properties. De novo design is a computational strategy that involves building new molecules from scratch, often by assembling molecular fragments in a protein's binding site. mdpi.com

Based on the predicted binding mode of this compound, medicinal chemists could design new compounds with modified functional groups to enhance binding affinity, selectivity, or metabolic stability. For example, if a particular region of the binding pocket is found to be unoccupied, a new analog could be designed with a substituent that extends into this region to form additional favorable interactions.

The process of de novo design is iterative, involving cycles of computational design, synthesis, and experimental testing. This approach has the potential to lead to the discovery of new and more effective therapeutic agents. The knowledge of how this compound interacts with its biological targets can provide a valuable starting point for such drug discovery efforts.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Metabolic Fate (Minor Pathways)

The primary metabolic pathways of Efavirenz (B1671121) are well-documented, with 8-hydroxylation by the cytochrome P450 enzyme CYP2B6 being the principal route, and 7-hydroxylation by CYP2A6 representing a secondary, yet significant, pathway. clinpgx.orgnih.govnih.gov Secondary metabolism to dihydroxylated forms, such as 8,14-dihydroxyefavirenz (B8820817), is also known to occur, with CYP2B6 again playing a major role. clinpgx.orgresearchgate.net

However, the precise origins of 7,14-Dihydroxy Efavirenz remain speculative and represent a critical gap in our understanding. Future research should focus on identifying the specific enzymatic steps leading to its formation. It is plausible that this metabolite arises from the 14-hydroxylation of 7-hydroxyefavirenz (B1416612) or, alternatively, the 7-hydroxylation of a 14-hydroxy intermediate. Given that CYP2A6 is the principal catalyst for 7-hydroxylation and CYP2B6 for 14-hydroxylation of the related 8-hydroxyefavirenz (B1664214), these enzymes are the primary candidates for investigation. nih.govnih.gov

Further studies using human liver microsomes and recombinant P450 enzymes are necessary to confirm these hypotheses and to explore the potential contributions of other minor P450 isoforms (such as CYP3A4, CYP3A5, and CYP1A2) which are known to have a minor role in the initial metabolism of the parent drug. clinpgx.orgresearchgate.net Characterizing the kinetics of these minor pathways will be essential to building a complete and quantitative map of Efavirenz's complex metabolic fate.

Investigation of Alternative Enzymatic Interactions (In Vitro)

The parent drug, Efavirenz, is known not only as a substrate for CYP enzymes but also as an inhibitor and inducer of several key metabolic proteins. clinpgx.orgnih.gov It is a potent competitive inhibitor of CYP2B6 and shows moderate to weak inhibition of CYP2C8, CYP2C9, CYP2C19, and CYP3A. nih.gov Furthermore, it can induce the expression of CYP2B6 and CYP3A4. clinpgx.orgnih.gov

The extent to which its metabolites, particularly dihydroxylated forms like 7,14-Dihydroxy Efavirenz, share these properties is largely unknown. A crucial area for future in vitro research is to screen this compound against a panel of drug-metabolizing enzymes. This should include not only the cytochrome P450 family but also UDP-glucuronosyltransferases (UGTs), as glucuronidation is a major route of elimination for Efavirenz metabolites. clinpgx.orgnih.gov

Recent studies have shown that other dihydroxy metabolites of Efavirenz (7,8-dihydroxy and 8,14-dihydroxy) can interact with non-metabolic enzymes like CYP46A1, a key enzyme in brain cholesterol homeostasis. nih.gov This opens an intriguing avenue for investigating whether rac 7,14-Dihydroxy Efavirenz might also interact with alternative enzyme systems, potentially revealing novel biological activities or off-target effects.

Enzyme FamilyKnown Efavirenz/Metabolite InteractionPotential Research Question for 7,14-Dihydroxy Efavirenz
Cytochrome P450 (CYP)Efavirenz inhibits CYP2B6, 2C8, 2C9, 2C19. nih.govDoes it act as a substrate, inhibitor, or inducer of key CYP isoforms?
UDP-glucuronosyltransferase (UGT)Hydroxylated metabolites are substrates for UGTs. clinpgx.orgnih.govIs it a substrate for UGT isoforms (e.g., UGT2B7)? Does it inhibit UGT activity?
Alternative Enzymes (e.g., CYP46A1)Other dihydroxy metabolites interact with CYP46A1. nih.govDoes it exhibit off-target binding or modulation of non-metabolic enzymes?

Development of Advanced Stereoselective Synthesis Strategies for Specific Enantiomers

Efavirenz is administered as a single (S)-enantiomer, and its metabolism is highly stereoselective. nih.gov The formation of 7,14-Dihydroxy Efavirenz would result in a racemic mixture at the newly formed chiral center on the cyclopropyl (B3062369) ring, in addition to the existing stereocenter from the parent molecule. The biological activities and metabolic fates of these individual diastereomers could differ significantly.

Currently, while highly efficient asymmetric syntheses for the parent Efavirenz molecule have been developed, acs.orgprinceton.edursc.org there are no reported methods specifically targeting the stereoselective synthesis of its dihydroxylated metabolites. A significant challenge for future chemical research is to devise synthetic routes that allow for the controlled synthesis of each specific enantiomer of 7,14-Dihydroxy Efavirenz.

Potential strategies could involve adapting existing Efavirenz synthesis pathways, such as the enantioselective addition of a functionalized cyclopropyl acetylide to the ketone precursor. acs.orgprinceton.edu This would require the development of novel chiral ligands or catalysts capable of controlling the stereochemistry at both the C4 position of the benzoxazinone (B8607429) ring and the C14 position of the cyclopropyl group. Success in this area would be paramount for enabling detailed pharmacological and toxicological studies of the individual isomers.

Applications of this compound as a Mechanistic Probe in Biochemical Systems

The parent compound, Efavirenz, is considered a useful probe for studying the active site and catalytic mechanisms of CYP2B6 due to its high stereoselectivity and complex metabolism. nih.gov Its metabolites, possessing different functional groups and steric properties, could also serve as valuable tools for biochemical investigation.

The introduction of hydroxyl groups at both the aromatic ring (C7) and the cyclopropyl side chain (C14) gives this compound a unique chemical profile. Future research could explore its application as a mechanistic probe in several ways:

Q & A

Q. How should researchers address potential conflicts between industry-funded studies and academic integrity in metabolite research?

  • Methodological Answer : Implement double-blind peer review for manuscripts and pre-register study designs on platforms like Open Science Framework. Disclose all funding sources and employ third-party contractors for blinded data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.